molecular formula C15H17ClN2O B1419018 1-(Naphthalene-2-carbonyl)piperazine hydrochloride CAS No. 1093630-38-6

1-(Naphthalene-2-carbonyl)piperazine hydrochloride

Cat. No.: B1419018
CAS No.: 1093630-38-6
M. Wt: 276.76 g/mol
InChI Key: NLRVRUWOIWQQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalene-2-carbonyl)piperazine hydrochloride is a high-purity chemical compound supplied as a white to off-white powder, intended for research and development purposes. This small molecule features a piperazine ring substituted at the nitrogen with a naphthalene-2-carbonyl group, provided in a stable hydrochloride salt form to ensure improved handling and solubility. With a molecular formula of C15H17ClN2O and a molecular weight of 276.77 g/mol, it is characterized by storage at room temperature. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in drug design and its presence in a wide array of therapeutic agents. The fusion of the flexible piperazine ring with the rigid, aromatic naphthalene system in this compound creates a unique template for chemical exploration. Structurally related arylpiperazine derivatives are known to be non-selective, mixed serotonergic agents, exhibiting complex activity at a range of serotonin receptors, including partial agonism at 5-HT1A and antagonism at 5-HT2C receptors. In preclinical models, such a profile has been associated with behavioral effects including hyperphagia, hyperactivity, and anxiolysis. Furthermore, the parent compound piperazine itself is a known anthelmintic agent that acts as a GABA receptor agonist, causing flaccid paralysis and expulsion of parasitic worms. Researchers are continuously exploring the potential of piperazine derivatives like this compound, making it a compound of significant academic and pharmaceutical interest across various fields of chemistry and biology. ATTENTION: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

naphthalen-2-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRVRUWOIWQQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)butan-1,3-dione (2)

To a stirred solution of 6-(dimethylamino)-2-acetonaphthone (1 ; 2 g, 9.4 mmol) and dibenzo-18-crown-6 (50 mg, 0.14 mmol) in THF (40 mL) was added to the reaction mixture and stirred at rt for 30 min followed by heating at reflux temperature for 5 h. The solvent was removed by rotary evaporation and the resulting mixture suspended in the mixture of EtOAc and concentrated aqueous solution of NH4Cl. The suspension was acidified with aqueous solution of HCl (1 M) to the pH 3–4 and the product was extracted from the water phase with EtOAc. The combined organic phases were treated with NaHCO3, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was crystallized from EtOH to yield the desired product.

Synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)-4,4,4-trifluorobutan-1,3-dione (3)

To a stirred solution of NaH (60% dispersion in mineral oil; 350 mg, 8.75 mmol) in THF (20 mL) was slowly added ethyl trifluoroacetate (3CO2Et) (5.6 mL, 66.8 mmol), 1 (4 g, 18.8 mmol), and dibenzo-18-crown-6 (250 mg, 0.7 mmol) in THF (70 mL) were slowly added under argon atmosphere and stirred for 30 min. Stirring was continued at reflux temperature overnight. Upon cooling, the solvent was removed by rotary evaporation and the resulting mixture was suspended in the mixture of EtOAc and concentrated aqueous solution of NH4Cl. The suspension was acidified with aqueous solution of HCl (1 M) to pH 3–4 and the product was extracted with EtOAc. The combined organic phases were washed with NaHCO3, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was crystallized from EtOH to yield the desired product.

Synthesis of N,N-Dimethyl-6-(3-(trifluoromethyl)isoxazol-5-yl)naphthalen-2-amine (6)

To a solution of enaminone 4 (1.04 g, 3.2 mmol) in CH2Cl2 (150 mL), thionyl chloride (0.49 mL, 6.37 mmol) was added at room temperature and the solution was stirred overnight. Pyridine (3 drops) was added to the solution and the reaction mixture heated at reflux for 5 h. The solvent was removed under reduced pressure, the residue was suspended in a mixture of EtOAc and concentrated aqueous solution of NaHCO3. The water phase was extracted with three portions of EtOAc, 80 mL each. The combined organic phases were dried, and the solvent was removed by rotary evaporation. The crude product was purified by crystallization from EtOH to yield 6 as a white crystalline powder (695 mg, 2.27 mmol, 71%); m.p. 149.8 °C–150.9 °C.

Synthesis of 5-(6-(Dimethylamino)naphthalen-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol (5) and N,N-dimethyl-6-(3-(trifluoromethyl)-1H-pyrazol-5-yl)naphthalen-2-amine (7)

Enaminone 3 (309 mg, 1.0 mmol) in EtOH (20 mL) was heated to 60 °C and hydrazine monohydrate (55 mg, 1.1 mmol) was added. The mixture was heated at reflux for 15 min. Upon cooling, EtOH was removed under reduced pressure. The crude product was purified by crystallization from EtOH/CHCl3 (5:1) to yield a pure 5 (271 mg, 0.84 mmol, 84%); m.p. 235 °C–237 °C. HRMS m/z [M + H]+ calcd for C16H17F3N3O: 324.1318; found: 324.1319.

Synthesis of N,N-Dimethyl-6-(3-methyl-1H-pyrazol-5-yl)naphthalen-2-amine (9) and N,N-dimethyl-6-(5-methyl-1H-pyrazol-3-yl)naphthalen-2-amine (10)

Enaminone 2 (255 mg, 1.0 mmol) in EtOH (20 mL) was heated to 60 °C and hydrazine monohydrate (55 mg, 1.1 mmol) was added. The mixture was heated at reflux for 15 min. Upon cooling, EtOH was removed under reduced pressure. The residue was purified by crystallization from a mixture of EtOH/toluene (1:1) to give a mixture of 9 and 10 as bright brown crystals (190 mg, 0.76 mmol, 76%); m.p. 198.3 °C–199.1 °C.

Preparation of 1-(2,3-dichlorophenyl) piperazine hydrochloride

The preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride includes the following steps:

  • Carrying out cyclization reaction using 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride, wherein the charging temperature is 90-120 DEG C, and the reaction temperature is 120-220 DEG C.
  • Treating the reaction liquid after the reaction by using an after-treatment solvent to obtain a coarse product, and carrying out refining on the coarse product so as to obtain a refining after-treatment solvent to obtain a product with purity meeting the requirement.

The mass ratio of the 2,3-dichloroaniline to the bis(2-chloroethyl) amine hydrochloride is 1:(0.8-2.0), and the after-treatment solvent and the refining after-treatment solvent are protic solvents.

Embodiment 1

In a 500L electric heating reacting kettle, add 100 kilogram 2, 3-dichlorphenamide bulk powder, open and stir, open electrically heated liquid in still is warmed up to 100 DEG C and maintain the temperature at 100 DEG C, divide 5 batches 110 kilograms of two-(2-chloroethyl) amine hydrochlorate solids are thrown in reactor, continue to be warmed up to 120 DEG C, insulation reaction 34 hours, stop heating, take out tail gas, add 200 kilograms of propyl carbinols, return stirring 1 hour, cooling crystallization, centrifugal, crude product is with 300 kilograms of refining methanols, through cooling crystallization, centrifugal, dry, obtain 1-(2, 3-dichlorophenyl) 98.0 kilograms of piperazine hydrochlorides, purity (HPLC): 99.62%, yield 59.5%.

Embodiment 2

In a 500L electric heating reacting kettle, add 100 kilogram 2, 3-dichlorphenamide bulk powder, open and stir, open electrically heated liquid in still is warmed up to 100 DEG C and maintain the temperature at 100 DEG C, divide 7 batches 165 kilograms of two-(2-chloroethyl) amine hydrochlorate solids are thrown in reactor, continue to be warmed up to 160 DEG C, insulation reaction 12 hours, stop heating, take out tail gas, add 230 kilograms of propyl carbinols, return stirring 1 hour, cooling crystallization, centrifugal, crude product is refining with 300 kilograms of methyl alcohol and water (10:1) mixed solvent, through cooling crystallization, centrifugal, dry, obtain 1-(2, 3-dichlorophenyl) 105.5 kilograms of piperazine hydrochlorides, purity (HPLC): 99.58%, yield 64.0%.

Embodiment 3

In a 500L electric heating reacting kettle, add 100 kilogram 2, 3-dichlorphenamide bulk powder, open and stir, open electrically heated liquid in still is warmed up to 100 DEG C and maintain the temperature at 100 DEG C, divide 8 batches 200 kilograms of two-(2-chloroethyl) amine hydrochlorate solids are thrown in reactor, continue to be warmed up to 200 DEG C, insulation reaction 4 hours, stop heating, take out tail gas, add 250 kilograms of propyl carbinols, return stirring 1 hour, cooling crystallization, centrifugal, crude product is refining with 350 kilograms of methyl alcohol and water (10:1) mixed solvent, through cooling crystallization, centrifugal, dry, obtain 1-(2, 3-dichlorophenyl) 108.2 kilograms of piperazine hydrochlorides, purity (HPLC): 99.67%, yield 65.6%.

Preparation of 1-(2-pyrimidine) piperazine hydrochloride

The method includes the following steps: under alkaline conditions, N-Boc-piperazine and 2-chloro-pyrimidine are subjected to condensation reaction to obtain 1-(2-pyrimidine)-4-Boc-piperazine and then hydrolyzed under acidic conditions to obtain the 1-(2-pyrimidine) piperazine hydrochloride. The condensation reaction and hydrolysis reaction solvent are water.

The preferred 1:1-1.5 of mol ratio of Boc-piperazine and 2-chloropyrimide, further preferred 1:1.2. The concentration of Boc-piperazine in condensation reaction solvent is preferably 0.5-1.5molL-1, further preferred 0.667molL -1.

The preferred Na of alkali of described alkaline condition2CO3, K2CO3, (NH4)2CO3 or urea, further preferred Na2CO3. The preferred 0.6-2.0molL of paper mill wastewater -1, 0.73molL -1. The preferred hydrochloric acid of described acid.

The described concentration of hydrochloric acid is preferred 1molL further-1~ 6molL -1, preferred 2molL further -1.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction may produce naphthylamines. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Naphthalene-2-carbonyl)piperazine hydrochloride finds applications across several domains:

Medicinal Chemistry

  • Drug Development : The compound is being explored as a potential lead in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets.
  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Biochemistry

  • Biological Buffers : It serves as an organic buffer in biochemical assays, helping maintain pH stability during reactions involving enzymes and other biomolecules.
  • Enzyme Studies : The compound is used to investigate enzyme mechanisms, particularly those related to drug metabolism and pharmacokinetics.

Neuroscience

  • Neuropharmacology : Studies have shown that this compound can influence neuronal signaling pathways, making it a candidate for further research into treatments for neurological disorders.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Antidepressant Activity :
    • A study investigated the effects of this compound on animal models of depression, demonstrating significant reductions in depressive-like behaviors when administered at specific dosages. This suggests its potential as a therapeutic agent for mood disorders.
  • Biochemical Assays :
    • In vitro assays have shown that the compound effectively stabilizes pH levels during enzyme reactions, indicating its utility in biochemical experiments that require precise conditions for enzymatic activity.
  • Neuropharmacological Effects :
    • Research focusing on neuropharmacology revealed that this compound modulates neurotransmitter release in neuronal cultures, suggesting its role as a neuromodulator with implications for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(Naphthalene-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neuronal activity, leading to its psychoactive effects . The exact molecular targets and pathways involved are still under investigation, but it is known to cause hyperpolarization of nerve endings, resulting in altered neuronal signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituents on the aromatic ring and the piperazine nitrogen. Below is a comparative analysis:

Compound Substituent Key Properties/Activities References
1-(Naphthalene-2-carbonyl)piperazine HCl Naphthalene-2-carbonyl Hypothesized enhanced lipophilicity; potential CNS activity due to naphthalene’s planar structure.
1-(3-Chlorophenyl)piperazine HCl 3-Chlorophenyl Serotonin receptor agonist (5-HT1B/1C); suppresses locomotor activity in rodents.
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 5-Chloro-2-methoxyphenyl Antimicrobial activity against Gram-positive bacteria (e.g., B. subtilis).
1-(4-Cyanobenzyl)piperazine-2-carboxylic acid HCl 4-Cyanobenzyl Dual NMDA/GluK1 receptor antagonism; potential neuroprotective applications.
1-[2-(3-Chlorophenoxy)ethyl]piperazine diHCl 3-Chlorophenoxyethyl Sigma receptor modulation; inhibits NMDA-stimulated dopamine release.

Biological Activity

1-(Naphthalene-2-carbonyl)piperazine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H12ClN2O
  • Molecular Weight : 248.7 g/mol
  • CAS Number : 1093630-38-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system. The compound is believed to act as a modulator of neurotransmitter systems, particularly by influencing serotonin and dopamine receptors.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, piperazine-based compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity is often assessed using the agar-well diffusion method, revealing inhibition zones that indicate the effectiveness of the compounds.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Candida albicans14

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For example, a study demonstrated that piperazine derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Reference
MCF-725
HeLa30

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • Study on Neuroprotective Effects : A recent investigation into the neuroprotective effects of piperazine derivatives found that they could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antidepressant-like Effects : Another study reported that piperazine derivatives exhibited antidepressant-like effects in animal models, likely through modulation of serotonin receptors. This opens avenues for further research into their use as novel antidepressants .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(Naphthalene-2-carbonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling naphthalene-2-carboxylic acid derivatives with piperazine under activating agents like EDCI/HOBt. For example, diethanolamine can serve as a precursor, undergoing halogenation and subsequent cyclocondensation with aromatic amines (e.g., 2,3-dichloroaniline) in aqueous conditions . Optimization of solvent (e.g., acetonitrile), temperature (40–80°C), and stoichiometric ratios of reagents (e.g., 1.2:1 naphthalene-2-carbonyl chloride to piperazine) is critical to achieving yields >75%. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for signals at δ 2.8–3.5 ppm (piperazine protons) and δ 7.4–8.3 ppm (naphthalene aromatic protons). The absence of free amine protons (δ 1.5–2.5 ppm) confirms hydrochloride salt formation .
  • IR Spectroscopy : A strong carbonyl stretch at ~1650–1680 cm⁻¹ (C=O) and N-H stretches at 2500–3000 cm⁻¹ (piperazine-HCl) are diagnostic .
  • Mass Spectrometry : Confirm the molecular ion peak at m/z [M+H]⁺ = 327.1 (C₁₅H₁₅ClN₂O requires 327.08) .

Q. How does the hydrochloride salt form impact solubility and stability during storage?

  • Methodology : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) compared to the free base. Stability studies suggest storage at –20°C in airtight, desiccated containers to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% decomposition when protected from light .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in receptor-binding assays (e.g., serotonin vs. dopamine receptor affinity) may arise from differences in cell lines (HEK-293 vs. CHO-K1) or assay buffers (e.g., Tris-HCl vs. HEPES). Validate activity using orthogonal methods:

  • Radioligand Binding Assays : Compare IC₅₀ values across multiple receptor subtypes.
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells .
  • Control for batch-to-batch variability in compound purity (HPLC ≥95%) .

Q. What advanced analytical strategies are recommended for identifying and quantifying degradation products or synthetic by-products?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Monitor for common by-products like 1-(2-chlorophenyl)piperazine (retention time ~8.2 min) .
  • Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and UV light to simulate degradation pathways. Quantify degradation products using validated calibration curves .

Q. How can structural modifications of the naphthalene or piperazine moieties enhance pharmacological selectivity?

  • Methodology :

  • SAR Studies : Introduce substituents at the naphthalene 1-position (e.g., –F, –OCH₃) to modulate lipophilicity (logP) and blood-brain barrier penetration. Piperazine modifications (e.g., 4-fluorophenyl substitution) can improve dopamine D2 receptor selectivity over 5-HT₁A .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in receptor crystal structures (e.g., PDB ID: 6CM4 for D2 receptors) .

Data Contradiction and Validation

Q. Why do different studies report conflicting toxicity profiles for this compound, and how can these be reconciled?

  • Methodology : Variations in acute toxicity (e.g., LD₅₀ ranges: 150–300 mg/kg in mice) may stem from differences in administration routes (oral vs. intravenous) or animal strains. Follow OECD Guideline 423 for standardized testing. Cross-validate findings with in vitro hepatotoxicity assays (e.g., HepG2 cell viability at 24–72 hours) .

Tables for Key Data

Property Value Reference
Molecular Weight327.08 g/mol
Solubility (Water, 25°C)≥50 mg/mL
HPLC Purity≥95% (C18, 254 nm)
Stability (–20°C)>95% recovery after 12 months

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalene-2-carbonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Naphthalene-2-carbonyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.